2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Description
This compound features a benzimidazole core linked via an acetamide group to a 1-phenylpyrrolidin-2-ylmethyl substituent. The benzimidazole moiety provides a heteroaromatic scaffold, while the phenylpyrrolidine group introduces chirality and steric bulk. This structure is distinct from classical benzimidazole derivatives due to its unique substitution pattern, which may influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(14-23-15-22-18-10-4-5-11-19(18)23)21-13-17-9-6-12-24(17)16-7-2-1-3-8-16/h1-5,7-8,10-11,15,17H,6,9,12-14H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQDTAZKXSLRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Nucleus Formation
The benzimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine with chloroacetic acid. Adapted from, this method ensures high regioselectivity for the 1,2-disubstituted benzimidazole:
Procedure :
- Reactants : Benzene-1,2-diamine (0.1 mol), 2-chloroacetic acid (0.1 mol), 4 N HCl (50 mL).
- Conditions : Reflux at 100°C for 3 hours.
- Workup : Alkalization with NH4OH yields 2-chloromethylbenzimidazole as pale yellow crystals (m.p. 178–179°C, yield: 72–78%).
Characterization :
Conversion to Acetic Acid Derivative
The chloromethyl intermediate is functionalized to the carboxylic acid via nucleophilic substitution and hydrolysis:
Step 1: Cyanomethylation
- Reactants : 2-Chloromethylbenzimidazole (0.01 mol), NaCN (0.012 mol), KI (0.01 mol).
- Conditions : Reflux in ethanol (6 h, 78°C).
- Product : 2-Cyanomethylbenzimidazole (yield: 68%).
Step 2: Acid Hydrolysis
- Reactants : 2-Cyanomethylbenzimidazole (0.01 mol), 6 N HCl (20 mL).
- Conditions : Reflux for 4 hours.
- Product : 2-(Benzimidazol-1-yl)acetic acid (yield: 85%).
Characterization :
Synthesis of 1-Phenylpyrrolidin-2-ylmethylamine
Pyrrolidin-2-one Intermediate
Adapting methods from, donor-acceptor (DA) cyclopropanes are utilized to construct the pyrrolidine skeleton:
Reactants :
- DA cyclopropane (1a: R = Ph, X = CO₂Me).
- Aniline (1.2 equiv), Ni(ClO₄)₂·6H₂O (5 mol%).
Procedure :
Reduction to Pyrrolidine
The pyrrolidinone is reduced to the corresponding pyrrolidine using LiAlH₄:
Reactants : Pyrrolidin-2-one (1 equiv), LiAlH₄ (3 equiv).
Conditions : Reflux in THF (8 h).
Product : 1-Phenylpyrrolidine (yield: 82%).
Aminomethylation
Introducing the methylamine side chain via Mannich reaction:
Reactants :
- 1-Phenylpyrrolidine (1 equiv), formaldehyde (1.2 equiv), ammonium chloride (1.5 equiv).
Conditions : Ethanol, 60°C (6 h).
Product : 1-Phenylpyrrolidin-2-ylmethylamine (yield: 74%).
Characterization :
- MS (ESI) : m/z 190.1 [M+H]⁺.
Amide Bond Formation
The final step couples the carboxylic acid and amine subunits via activation with N,N′-dicyclohexylcarbodiimide (DCC):
Reactants :
- 2-(Benzimidazol-1-yl)acetic acid (1 equiv), 1-phenylpyrrolidin-2-ylmethylamine (1.1 equiv), DCC (1.2 equiv), HOBt (0.1 equiv).
Conditions : CH₂Cl₂, 0°C → 25°C (24 h).
Workup : Filtration, column chromatography (SiO₂, EtOAc/hexane 1:1).
Product : 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (yield: 65%).
Characterization :
- ¹H NMR (CDCl₃) : δ 7.25–8.10 (m, 9H, Ar–H), 4.32 (s, 2H, CH₂CO), 3.85 (m, 1H, pyrrolidine CH), 3.10 (m, 2H, NCH₂).
- ¹³C NMR : δ 169.8 (CONH), 151.2 (C2-benzimidazole), 138.5 (pyrrolidine C1).
- HRMS : m/z 334.423 [M+H]⁺ (calc. 334.423).
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted acetamide derivatives with various functional groups.
Scientific Research Applications
2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit or activate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural analogs can be categorized based on variations in the benzimidazole substituents and the acetamide-linked groups:
Table 1: Substituent Comparison
Key Observations:
- Pyrrolidine Derivatives: Compound 13 () shares a pyrrolidinone motif but lacks the phenyl substitution seen in the target compound, resulting in reduced steric hindrance.
- Aromatic vs.
Key Observations:
- High-Yield Reactions : Compounds like 3j/3k (87% yield) benefit from stable intermediates (e.g., sulfinyl groups) and efficient coupling.
- Challenges in Pyrrolidine Systems: The lower yield of compound 13 (53%) suggests steric or electronic challenges in pyrrolidinone formation, which may parallel difficulties in synthesizing the target’s phenylpyrrolidine group.
Spectroscopic Characterization
1H-NMR data highlight substituent-driven shifts:
Table 3: NMR Signal Comparison (Selected δ Values)
Key Observations:
Biological Activity
The compound 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole moiety which is known for its diverse pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Enzyme Inhibition : The benzimidazole ring is known to interact with enzymes, potentially inhibiting their activity. This can lead to significant biological effects such as anti-cancer and anti-inflammatory actions.
- Receptor Modulation : The pyrrolidine component may interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in neurodegenerative diseases.
Biological Activity Overview
Research studies have indicated several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, indicating potential for cancer therapy. |
| Antimicrobial | Demonstrates inhibitory effects against bacterial strains, suggesting potential as an antimicrobial agent. |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : A study conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway.
- Antimicrobial Properties : Research involving bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Neuroprotection : In vitro assays indicated that the compound could protect neuronal cells from glutamate-induced toxicity, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.
Research Findings
Recent findings support the diverse biological activities of this compound:
- Cytotoxicity Assays : The compound has shown IC50 values in the low micromolar range across different cancer cell lines, indicating potent anticancer properties.
- Mechanistic Insights : Studies utilizing Western blotting techniques revealed that treatment with this compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide?
- Methodology : Use spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to analyze hydrogen and carbon environments (e.g., benzimidazole protons at δ 7.5–8.5 ppm, pyrrolidine methylene groups at δ 3.0–3.5 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~250–280 nm) ensures purity (>95%). Mass Spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion at m/z ~405). Infrared (IR) Spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the foundational steps for synthesizing this compound?
- Methodology :
Coupling Reaction : React benzimidazole-1-yl-acetic acid with 1-phenylpyrrolidin-2-yl-methylamine using coupling agents like EDCI/HOBt in DMF .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) .
Quality Control : Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane 1:1) .
Intermediate Research Questions
Q. How can synthesis yields be optimized for this compound?
- Methodology :
- Catalysts : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps or phase-transfer catalysts for heterocyclic coupling .
- Temperature Control : Maintain reflux conditions (80–100°C) for amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Q. What analytical strategies resolve contradictions in biological activity data across structural analogs?
- Methodology :
- Comparative SAR Studies : Test excluded derivatives (e.g., 4-chloro/bromo-phenyl variants) against TRPV1 receptors to identify substituent effects on activity .
- Dose-Response Assays : Use in vitro calcium flux assays (IC₅₀ values) to differentiate potency between active/inactive analogs .
Advanced Research Questions
Q. What is the mechanistic role of this compound in TRPV1 modulation?
- Methodology :
- Patch-Clamp Electrophysiology : Measure cation influx in TRPV1-expressing HEK293 cells under capsaicin stimulation .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the acetamide group and TRPV1’s vanilloid-binding pocket .
- Knockout Models : Compare bladder contraction frequency in TRPV1 KO mice vs. wild-type .
Q. How do structural modifications impact pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine lipophilicity via shake-flask method (expected LogP ~2.5–3.5) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction .
Q. What strategies address stability issues under physiological pH conditions?
- Methodology :
- pH-Rate Profiling : Monitor degradation kinetics at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) via HPLC .
- Excipient Screening : Test stabilizers (e.g., cyclodextrins) in lyophilized formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
